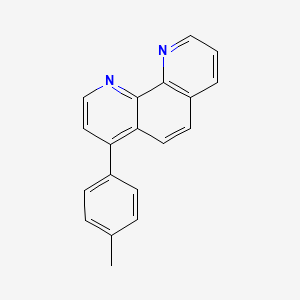

4-(4-Methylphenyl)-1,10-phenanthroline

Description

Significance of Polyaromatic Nitrogen Heterocycles in Contemporary Chemical Research

Polyaromatic nitrogen heterocycles (PANHs) are a critical class of organic compounds that have garnered substantial interest in modern chemical research. openmedicinalchemistryjournal.comchim.it These molecules, which feature multiple fused aromatic rings with at least one nitrogen atom incorporated into the cyclic structure, are fundamental to various scientific disciplines. openmedicinalchemistryjournal.comfishersci.com Their structural diversity and the presence of nitrogen heteroatoms endow them with unique physicochemical properties, making them invaluable in medicinal chemistry, materials science, and catalysis. openmedicinalchemistryjournal.comnih.gov

In the realm of medicinal chemistry, nitrogen heterocycles are prevalent scaffolds in a vast number of pharmaceuticals. openmedicinalchemistryjournal.com A significant portion of FDA-approved small-molecule drugs contain a nitrogen heterocycle, highlighting their importance in drug design and development. openmedicinalchemistryjournal.com The nitrogen atoms in these structures can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. nih.gov Furthermore, the polyaromatic nature of these compounds allows for π-π stacking interactions, further enhancing their binding affinities.

The significance of PANHs also extends to materials science, where they serve as building blocks for novel organic materials with tailored electronic and photophysical properties. The incorporation of nitrogen atoms into the aromatic system modifies the electronic structure, influencing properties such as conductivity and luminescence. mdpi.com This makes them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. alfachemic.com For instance, certain PANHs exhibit strong light absorption in the UV spectrum, a property that is being explored for its contribution to atmospheric chemistry and climate radiative forcing. mdpi.com

The compact and stable nature of these heterocyclic rings, combined with their functional versatility, allows for the design of complex molecular architectures. openmedicinalchemistryjournal.com The electron-rich nature imparted by the nitrogen atoms makes these compounds excellent ligands for coordinating with metal ions, a property that is extensively utilized in catalysis and coordination chemistry. openmedicinalchemistryjournal.com

Evolution of Research on 1,10-Phenanthroline (B135089) Ligands in Coordination Chemistry

1,10-Phenanthroline (phen) is a classic and versatile bidentate ligand that has played a pivotal role in the evolution of coordination chemistry. researchgate.netwisdomlib.org As a polyaromatic nitrogen heterocycle, its rigid, planar structure and the presence of two nitrogen atoms in a chelating arrangement make it an exceptional ligand for a wide array of metal ions. alfachemic.comresearchgate.net The journey of 1,10-phenanthroline in coordination chemistry began with the discovery of its ability to form stable and often colorful complexes with various transition metals. quora.com

Initially, research focused on the fundamental coordination properties of 1,10-phenanthroline, exploring its reactions with different metal salts to synthesize and characterize the resulting complexes. quora.com A well-known early example is the formation of a stable, intensely red complex with ferrous ions (Fe²⁺), known as ferroin, which became a valuable indicator in analytical chemistry. quora.comwikipedia.org This property of forming strongly colored complexes provided a sensitive method for the determination of various metal ions. quora.com

Over time, the scope of research expanded significantly. Scientists began to appreciate the unique properties that the 1,10-phenanthroline ligand imparts to its metal complexes. researchgate.net These complexes were found to exhibit interesting photochemical and photophysical behaviors, including intense luminescence, which opened up applications in areas such as optical materials and sensors. alfachemic.comresearchgate.net The rigid structure of the phenanthroline ligand contributes to the stability of the metal complexes and can influence their electronic properties, leading to applications in solar energy conversion and as photoluminescence probes. alfachemic.com

The ability to functionalize the 1,10-phenanthroline scaffold at its various carbon positions has been a major driver in the evolution of its use. nih.gov By introducing different substituents, chemists can fine-tune the steric and electronic properties of the ligand, thereby modifying the characteristics of the resulting metal complexes. nih.gov This has led to the development of tailored ligands for specific applications, ranging from catalysis to bioinorganic chemistry. alfachemic.comnih.gov For example, substituted phenanthroline ligands have been instrumental in the creation of sophisticated supramolecular structures like rotaxanes and catenanes. nih.gov

Rationale for Regioselective Functionalization at the C-4 Position of 1,10-Phenanthroline

One of the primary reasons for targeting the C-4 position is the ability to introduce a wide variety of functional groups through established synthetic methodologies. researchgate.net The introduction of substituents at the 4- and 7-positions can be achieved through reactions such as lithiation followed by alkylation, allowing for the synthesis of a range of 4,7-disubstituted 1,10-phenanthrolines. princeton.edu This synthetic versatility enables the systematic modification of the ligand's properties.

From an electronic standpoint, substituents at the C-4 position can significantly alter the electron density of the nitrogen atoms involved in coordination. Electron-donating groups can increase the basicity of the nitrogen atoms, leading to stronger coordination with metal ions. Conversely, electron-withdrawing groups can decrease the basicity, which can be useful in applications where fine-tuning of the metal-ligand bond strength is required. acs.org These electronic modifications directly impact the photophysical and electrochemical properties of the resulting metal complexes. core.ac.uk

Sterically, substituents at the C-4 position are located in close proximity to the coordination sphere of the metal center. This allows for the introduction of bulky groups that can influence the geometry of the metal complex and control access to the metal center. This steric hindrance can be exploited in catalysis to achieve high levels of selectivity. doaj.org For example, iron complexes with 1,10-phenanthroline ligands bearing specific substituents have demonstrated high regioselectivity in alkene hydrosilylation reactions. doaj.org

Contextualizing 4-(4-Methylphenyl)-1,10-phenanthroline within Substituted Phenanthroline Chemistry

This compound is a specific derivative within the broader class of substituted 1,10-phenanthrolines. Its structure features a tolyl (4-methylphenyl) group attached to the C-4 position of the phenanthroline core. This particular substitution pattern places it within a well-studied family of phenanthroline ligands where aryl groups are introduced at the 4- and 7-positions.

The synthesis of such 4-aryl-1,10-phenanthrolines is often achieved through multi-step synthetic routes. researchgate.net For instance, the synthesis of 4,7-diphenyl-1,10-phenanthroline (B7770734) has been reported starting from 4-phenyl-8-aminoquinoline via a Skraup reaction. researchgate.net Similar strategies can be adapted for the synthesis of this compound.

The introduction of the 4-methylphenyl group has several important implications for the properties of the ligand and its metal complexes. The phenyl group itself introduces steric bulk, which can influence the coordination geometry and reactivity of the metal center. The methyl group on the phenyl ring is an electron-donating group, which can subtly modify the electronic properties of the phenanthroline ligand, potentially enhancing its coordination ability.

Within the landscape of substituted phenanthroline chemistry, this compound serves as a valuable building block for the construction of more complex molecular architectures. The aryl substituent can be further functionalized, providing a handle for the attachment of other chemical entities. This makes it a useful platform for designing ligands for applications in supramolecular chemistry, catalysis, and materials science.

The study of this compound and its metal complexes contributes to the broader understanding of how substituents on the phenanthroline scaffold influence the properties and applications of these important coordination compounds. By systematically varying the nature and position of substituents, researchers can develop a deeper understanding of structure-property relationships, which is crucial for the rational design of new functional molecules.

Structure

3D Structure

Properties

CAS No. |

94211-97-9 |

|---|---|

Molecular Formula |

C19H14N2 |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

4-(4-methylphenyl)-1,10-phenanthroline |

InChI |

InChI=1S/C19H14N2/c1-13-4-6-14(7-5-13)16-10-12-21-19-17(16)9-8-15-3-2-11-20-18(15)19/h2-12H,1H3 |

InChI Key |

ZLNGWFZIAPMQNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Methylphenyl 1,10 Phenanthroline and Its Derivatives

Strategies for Direct C-4 Arylation of 1,10-Phenanthroline (B135089)

Direct C-H arylation is a powerful strategy that involves the formation of a carbon-carbon bond directly from a C-H bond on the phenanthroline ring and an aryl partner. rsc.org This approach is highly atom-economical as it avoids the pre-functionalization of the phenanthroline core.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds. libretexts.orgtcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate. libretexts.org In the context of synthesizing 4-aryl-1,10-phenanthrolines, this can be approached in two ways: coupling an arylboronic acid with a 4-halo-1,10-phenanthroline or coupling a 1,10-phenanthroline-4-boronic acid with an aryl halide. The former is more common due to the relative accessibility of 4-halophenanthrolines.

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the final biaryl product and regenerate the Pd(0) catalyst. libretexts.org The use of a base is crucial for activating the organoboron species for transmetalation. libretexts.org

Research has demonstrated the efficacy of phenanthroline-based ligands in promoting Suzuki-Miyaura reactions, sometimes in aqueous media, highlighting the robustness of the phenanthroline core to these reaction conditions. researchgate.net While direct C-H activation is an alternative, the Suzuki-Miyaura reaction remains a highly reliable and versatile method for targeted arylation when a pre-halogenated phenanthroline is available.

| Aryl Halide Substrate | Boronic Acid Partner | Palladium Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-1,10-phenanthroline (B3068671) | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Good to Excellent | tcichemicals.com |

| 3,8-Dibromo-1,10-phenanthroline | Alkynyl-borate complex | Pd(PPh₃)₂Cl₂ | (Me₃Si)₂NLi | THF | 74% | nasa.gov |

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed methods have been developed for the direct arylation of the phenanthroline core. Cationic palladium complexes featuring a 1,10-phenanthroline ligand have been shown to effectively catalyze the direct C-H arylation of heteroarenes with aryl iodides. rsc.org These reactions can yield mono-, di-, or tri-arylated products with controlled selectivity. rsc.org

Studies have shown that a Pd(phen)₂₂ catalyst can promote unprecedented C-4 arylation reactions on azole rings. nih.govacs.org The mechanism for arylation at the C-4 position is suggested to occur via an electrophilic aromatic substitution (SEAr) palladation pathway or potentially a radical mechanism. nih.gov This highlights the potential for palladium-phenanthroline complexes to catalyze direct C-H functionalization at positions that are typically less reactive. Furthermore, transition-metal-free direct arylation has been achieved using specific phenanthroline derivatives as promoters, showcasing a move towards more sustainable synthetic protocols. rsc.orgnih.gov

Functionalization of Precursor Phenanthroline Intermediates

An alternative to direct C-H arylation is the synthesis and subsequent functionalization of precursor phenanthroline intermediates. This multi-step approach often provides better control over regioselectivity.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. wikipedia.orgnih.gov The nitrogen atoms in the 1,10-phenanthroline ring make it electron-deficient and thus susceptible to nucleophilic attack, particularly at the C-2 and C-9 positions.

However, achieving selective substitution at the C-4 position via an SNAr mechanism is challenging. The reaction often requires a good leaving group (such as a halide) at the target position and a potent nucleophile. For instance, the reaction of 2,9-dichloro-1,10-phenanthroline (B1330746) with organolithium reagents can lead to substitution, but often results in a mixture of mono- and di-substituted products, with potential side reactions involving the nucleophile itself (e.g., n-butyllithium adding a butyl group). researchgate.netreddit.com The generation of an organometallic species from 4-methylbromobenzene, followed by its addition to a phenanthroline derivative with a suitable leaving group at the C-4 position, represents a plausible, albeit potentially low-yielding, SNAr pathway.

Post-synthetic modification involves introducing a functional group at the C-4 position that can be chemically altered in a subsequent step. wikipedia.org This strategy is widely used in materials chemistry, particularly with metal-organic frameworks (MOFs), but the principle is directly applicable to molecular synthesis. wikipedia.org

A common approach is to first install a halogen, such as bromine, at the C-4 position. This 4-bromo-1,10-phenanthroline then becomes a versatile precursor for various cross-coupling reactions, including the aforementioned Suzuki-Miyaura coupling. nasa.gov Another example involves the synthesis of 4-methyl-1,10-phenanthroline, which can then be oxidized to form 4-methyl-1,10-phenanthroline-1-N-oxide. mdpi.com This N-oxide derivative has altered electronic properties and can be used in further synthetic transformations. Similarly, methyl groups at the C-4 position can be lithiated and then reacted with alkyl halides to introduce longer alkyl chains. princeton.edu

| Starting Material | Reagents | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 4-Methyl-1,10-phenanthroline | Peroxomonosulfate (PMS) | 4-Methyl-1,10-phenanthroline-1-N-oxide | Oxidation | mdpi.com |

| 4,7-Dimethyl-1,10-phenanthroline | 1. Lithiating Agent 2. Alkyl Halide | 4,7-Dialkylated-1,10-phenanthroline | Alkylation of Methyl Group | princeton.edu |

| 3,8-Dibromo-1,10-phenanthroline | Arylboronic Acid, Pd Catalyst | 3,8-Diaryl-1,10-phenanthroline | Suzuki-Miyaura Coupling | nasa.gov |

Control of Regioselectivity in Phenanthroline Derivatization

Controlling the position of functionalization on the 1,10-phenanthroline ring is critical for designing ligands with specific properties. The inherent reactivity of the phenanthroline core dictates the outcome of many reactions. The different carbon positions exhibit distinct reactivity profiles: nih.gov

C-2 and C-9 positions: These positions are adjacent to the nitrogen atoms and are the most electron-deficient. They are highly susceptible to nucleophilic attack.

C-4 and C-7 positions: These positions are also electron-deficient due to the influence of the nitrogen atoms, but generally less reactive towards nucleophiles than the C-2/C-9 positions. They are common sites for electrophilic substitution under harsh conditions or for directed C-H activation.

C-3 and C-8 positions: These positions are less activated and often require specific directing groups or harsh reaction conditions for functionalization. google.com

C-5 and C-6 positions: These positions are on the central benzene (B151609) ring and are the most electron-rich, making them the most susceptible to electrophilic aromatic substitution.

Achieving regioselectivity for C-4 substitution often relies on exploiting these electronic differences. For direct C-H activation, the choice of catalyst and directing group is paramount. In precursor-based methods, the regioselectivity is predetermined by the synthesis of the intermediate, for example, by synthesizing 4-chloro- or 4-bromo-1,10-phenanthroline through established multi-step procedures like the Skraup reaction. researchgate.net This provides unambiguous placement of a handle for subsequent functionalization, ensuring that the final product is exclusively the C-4 isomer.

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-1,10-phenanthroline and its derivatives has evolved significantly with the advent of modern organic chemistry techniques. Advanced methodologies now allow for more efficient, selective, and high-yielding preparations compared to traditional multi-step procedures like the Skraup reaction. researchgate.netchim.itresearchgate.net These contemporary methods primarily include palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, which offer streamlined pathways to functionalized 1,10-phenanthroline scaffolds. nih.govsphinxsai.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds, providing a direct route to aryl-substituted phenanthrolines. The Suzuki-Miyaura cross-coupling reaction is a prominent example, widely used for its tolerance of various functional groups and relatively mild reaction conditions. fujifilm.comtcichemicals.commdpi.com This reaction typically involves the coupling of a halogenated 1,10-phenanthroline (e.g., 4-bromo- or 4-chloro-1,10-phenanthroline) with an appropriate arylboronic acid, in this case, 4-methylphenylboronic acid.

The general catalytic cycle involves a palladium(0) species, often generated in situ from a palladium(II) precursor. A variety of catalysts, ligands, and bases can be employed to optimize the reaction, with the choice depending on the specific substrates. researchgate.netresearchgate.net For instance, catalyst systems such as Pd(OAc)₂/dppf (dppf = 1,1'-bis(diphenylphosphino)ferrocene) have been shown to be effective for the coupling of halo-1,10-phenanthrolines. researchgate.net

Another advanced technique is the direct C–H/C–H cross-coupling, which offers a more atom-economical approach by avoiding the pre-functionalization (halogenation) of the phenanthroline core. rsc.org This method facilitates the direct arylation of the phenanthroline C-H bonds, representing a concise pathway to the desired products.

The table below summarizes typical conditions for palladium-catalyzed Suzuki-Miyaura coupling reactions used in the synthesis of substituted phenanthroline derivatives, which are applicable to the synthesis of this compound.

Table 1: Reaction Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux | 4 | mdpi.com |

| Pd(dppf)Cl₂ | K₂CO₃ | DME / Water | 80 | 2 | nih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 140 | 16 | goettingen-research-online.de |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technology for accelerating chemical reactions. sphinxsai.comat.ua By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. nih.govjlu.edu.cn The uniform and rapid heating provided by microwaves can enhance the efficiency of reactions, including palladium-catalyzed couplings. sphinxsai.com

For the synthesis of 1,10-phenanthroline derivatives, microwave irradiation has been successfully applied, demonstrating significant rate enhancements. nih.govjlu.edu.cn For example, the synthesis of certain imidazo[4,5-f] nih.govresearchgate.netphenanthroline derivatives was achieved with yields between 82.3% and 94.7% in just 20 minutes at 100 °C under microwave conditions. nih.gov This approach is highly adaptable for the synthesis of this compound, potentially accelerating the Suzuki-Miyaura coupling or other cross-coupling reactions.

The table below details examples of reaction conditions used in the microwave-assisted synthesis of 1,10-phenanthroline derivatives.

Table 2: Conditions for Microwave-Assisted Synthesis of Phenanthroline Derivatives

| Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,10-phenanthroline-5,6-dione, 3-nitrobenzaldehyde, Ammonium (B1175870) acetate | Glacial Acetic Acid | 100 | 20 | 82.3-94.7 | nih.gov |

Coordination Chemistry of 4 4 Methylphenyl 1,10 Phenanthroline Complexes

Ligand Design Principles and Chelation Properties

1,10-Phenanthroline (B135089) is a well-established N,N-chelating ligand known for its rigidity and ability to form stable five-membered rings with a wide array of metal ions. researchgate.net The design of 4-(4-Methylphenyl)-1,10-phenanthroline builds upon this robust framework. The key design principles and resulting chelation properties are as follows:

Electronic Effects : The 4-methylphenyl substituent is an electron-donating group. This inductive effect increases the electron density on the phenanthroline ring system, which in turn enhances the basicity of the two coordinating nitrogen atoms. This increased donor strength can lead to the formation of more stable metal complexes compared to those with unsubstituted phenanthroline.

Steric Profile : Unlike substituents at the 2 and 9 positions which can cause significant steric hindrance around the metal center, a substituent at the 4-position has a minimal steric impact on the coordination sphere. wikipedia.org This allows the ligand to readily form complexes with various coordination numbers and geometries, including the common octahedral tris-chelated complexes, [M(L)₃]²⁺.

π-System and Supramolecular Interactions : The extended aromatic system, resulting from the conjugation of the phenyl ring with the phenanthroline core, provides a larger surface area for π-π stacking interactions. These non-covalent interactions are significant in the solid state, often dictating the crystal packing and supramolecular architecture of the metal complexes. tu-clausthal.de

As a bidentate ligand, this compound coordinates to metal ions through the lone pairs of electrons on its two nitrogen atoms, a characteristic feature of the phenanthroline family. researchgate.net

Synthesis of Metal Complexes Utilizing this compound as a Ligand

The synthesis of metal complexes with this compound generally follows well-established procedures for phenanthroline-type ligands. This typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

d-Block Transition Metal Complexes (e.g., Cu, Ru, Ir, Re, Ni, Co, Zn)

Complexes of this compound with d-block transition metals are synthesized to explore their potential in areas such as catalysis, photochemistry, and materials science. researchgate.netwikipedia.org

General Synthesis : A common synthetic route involves dissolving the ligand and a metal salt (e.g., chloride, nitrate, or sulfate) in a solvent such as ethanol, methanol (B129727), or acetonitrile. The mixture is then typically heated under reflux to facilitate the coordination reaction. The resulting complex often precipitates from the solution upon cooling or after the addition of a counter-ion salt like ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆). nih.gov

Examples of Complex Formation :

Copper Complexes : Copper(II) complexes can be readily formed by reacting a Cu(II) salt with the ligand. These complexes are of interest for their potential catalytic and biological activities. nih.govualg.pt

Ruthenium Complexes : Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties. rsc.orgfrontiersin.orgresearchgate.net The synthesis of a complex such as [Ru(this compound)₃]²⁺ would typically involve reacting the ligand with a ruthenium precursor like RuCl₃·3H₂O or [Ru(DMSO)₄Cl₂].

Nickel Complexes : Nickel(II) salts react with phenanthroline ligands to form stable octahedral complexes, often with the formula [Ni(L)₃]X₂ or mixed-ligand species like [Ni(L)₂(H₂O)₂]X₂. mdpi.com

Zinc Complexes : As a d¹⁰ metal, Zinc(II) forms diamagnetic complexes that are useful for spectroscopic studies, particularly NMR. tu-clausthal.deias.ac.inontosight.ai The synthesis is straightforward, usually involving the direct reaction of a zinc salt with the ligand.

f-Block Lanthanide and Actinide Metal Complexes

1,10-Phenanthroline and its derivatives are also employed as ligands in f-block chemistry, often to sensitize the luminescence of lanthanide ions. rsc.orgrsc.org

Lanthanide Complexes : The synthesis of lanthanide complexes, for instance with Europium(III) or Terbium(III), typically involves the reaction of a lanthanide salt (e.g., Ln(NO₃)₃·nH₂O or LnCl₃·nH₂O) with the this compound ligand. researchgate.net Often, another ligand, such as a β-diketonate, is included in the coordination sphere to enhance the "antenna effect," where the organic ligands absorb light and transfer the energy to the central lanthanide ion, which then emits at its characteristic wavelength. The reaction is usually carried out in a polar solvent like methanol or ethanol. researchgate.net

Structural Elucidation of Coordination Compounds

The precise structure and bonding within the coordination compounds of this compound are determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single-Crystal X-ray Diffraction Analysis of Complex Geometries

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the solid-state structure of a metal complex. This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.comnih.gov

For complexes involving phenanthroline ligands, key structural features that are typically analyzed include:

The coordination geometry around the central metal ion (e.g., octahedral for [M(L)₃]²⁺, tetrahedral for some [M(L)₂]⁺ complexes, or square pyramidal/trigonal bipyramidal for five-coordinate species). nih.govnih.gov

The M-N bond distances, which provide insight into the strength of the metal-ligand interaction.

The N-M-N "bite angle" of the chelating ligand.

The planarity of the ligand and the dihedral angle between the phenanthroline and the methylphenyl ring.

The packing of the complex molecules in the crystal lattice, which is often influenced by π-π stacking and C-H···π interactions involving the extended aromatic system of the ligand. mdpi.com

| Parameter | Value |

|---|---|

| Empirical Formula | Fe₂(Phen)₄(Succinate)₂(μ-O)₉ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.7772(10) |

| b (Å) | 23.0786(15) |

| c (Å) | 18.9982(13) |

| β (°) | 93.047(2) |

| Volume (ų) | 5594.27(7) |

Note: The data presented is for a related Iron(III)-phenanthroline complex and serves as an illustrative example of the type of information obtained from X-ray diffraction analysis. mdpi.com

Spectroscopic and Spectrometric Characterization Methodologies (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic and spectrometric methods are essential for characterizing the complexes in both solid and solution states.

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. The stretching vibrations of the C=C and C=N bonds within the phenanthroline ring, typically found in the 1400–1650 cm⁻¹ region, often shift to different frequencies upon complexation. The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the M-N stretching vibrations, providing direct evidence of coordination. mdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Ru(II), Co(III)), ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the ligand structure and purity of the complex. The proton signals of the phenanthroline ligand are typically observed in the aromatic region (7.0–9.5 ppm). Upon coordination, these signals experience shifts due to changes in the electronic environment, providing evidence of complex formation in solution. nih.govijsr.net

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing charged metal complexes. It provides the mass-to-charge ratio (m/z) of the complex ion, which helps to confirm its composition and molecular formula. Fragmentation patterns can also offer additional structural information. nih.govrsc.org

UV-Visible Spectroscopy : The electronic absorption spectra of the complexes provide information about the electronic transitions within the molecule. These spectra typically show intense π-π* transitions associated with the aromatic ligand system at higher energies (in the UV region) and, for transition metal complexes, metal-to-ligand charge transfer (MLCT) bands at lower energies (in the visible region). dergipark.org.tr

| Technique | Free Ligand (Typical Range) | Coordinated Ligand (Typical Change) |

|---|---|---|

| IR (ν(C=N), ν(C=C)) | 1400-1650 cm⁻¹ | Shift in frequency upon coordination rsc.org |

| ¹H NMR (Aromatic H) | 7.5-9.2 ppm | Chemical shifts change due to coordination nih.gov |

| UV-Vis (MLCT) | N/A | ~400-550 nm for many Ru(II) complexes dergipark.org.tr |

Solution-State Coordination Behavior and Stability

The stability of metal complexes in solution is a critical factor influencing their application. This stability is quantified by the formation or stability constant (K) or its logarithm (log K), which describes the equilibrium between the free metal ion and the ligand to form a complex. For 1,10-phenanthroline and its derivatives, these constants are influenced by factors such as the nature of the metal ion, the solvent, and the electronic and steric effects of the substituents on the phenanthroline core.

While specific stability constant data for this compound complexes are not extensively documented in the available literature, the principles governing their formation can be inferred from related systems. The introduction of the electron-donating methyl group on the phenyl ring is expected to increase the basicity of the phenanthroline nitrogen atoms, which could lead to the formation of more stable complexes compared to unsubstituted phenanthroline.

For instance, studies on iron(III) complexes with various substituted phenanthroline ligands in methanol have shown that the stability of the resulting species is influenced by the nature of the substituents. The logarithmic values of the formation constants for mono-, bis-, and tris- species of iron(III) with 1,10-phenanthroline were determined to be 6.1 ± 0.1, 12.2 ± 0.1, and 17.6 ± 0.1, respectively. researchgate.net For a more substituted ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline, the formation constants for the mono- and bis-complexes with Fe³⁺ were 5.4 ± 0.1 and 10.6 ± 0.1, respectively, with no tris species observed, likely due to steric hindrance. researchgate.net This suggests that while electronic effects of substituents like the tolyl group in this compound might enhance stability, steric factors can also play a significant role, potentially limiting the number of ligands that can coordinate to a metal center.

Table 1: Logarithmic Formation Constants for Iron(III) Complexes with Phenanthroline Ligands in Methanol

| Ligand | log β₁ | log β₂ | log β₃ |

|---|---|---|---|

| 1,10-Phenanthroline | 6.1 ± 0.1 | 12.2 ± 0.1 | 17.6 ± 0.1 |

| 3,4,7,8-Tetramethyl-1,10-phenanthroline | 5.4 ± 0.1 | 10.6 ± 0.1 | Not observed |

Data sourced from researchgate.net

Supramolecular Interactions in Metal-Phenanthroline Architectures

The rigid, planar structure of the 1,10-phenanthroline ligand makes it an excellent building block for the construction of complex supramolecular assemblies. These extended structures are held together by a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and coordination bonds, leading to the formation of intricate crystalline networks, coordination polymers, and metal-organic frameworks (MOFs). The presence of the 4-methylphenyl group in this compound can significantly influence these interactions, adding another layer of control over the final architecture.

π-π stacking is a crucial non-covalent interaction in the crystal engineering of aromatic compounds, including metal complexes of 1,10-phenanthroline. These interactions occur between the electron-rich π-systems of the phenanthroline rings and, in the case of this compound, potentially with the tolyl substituent as well. The strength and geometry of these interactions dictate the packing of molecules in the solid state.

In the crystal structures of related phenanthroline complexes, π-π stacking is a frequently observed feature that contributes to the stability of the crystalline lattice. For example, in a copper(I) complex containing 4,7-dimethyl-1,10-phenanthroline, π-π stacking interactions are observed between adjacent phenanthroline rings. rsc.org The distances between the planes of the interacting rings are a key parameter in determining the strength of the interaction, with typical distances falling in the range of 3.3 to 3.8 Å. For instance, in one structure, the distance between the planes of symmetry-related phenanthroline rings is reported to be 3.47 Å. rsc.org

The presence of the 4-methylphenyl group can lead to various stacking motifs, including offset face-to-face and edge-to-face arrangements. The tolyl group can engage in π-π stacking with either the phenanthroline core of an adjacent molecule or another tolyl group, leading to complex three-dimensional networks.

Table 2: Examples of π-π Stacking Distances in Phenanthroline-based Crystal Structures

| Compound/Complex Feature | Interaction Type | Centroid-to-Centroid Distance (Å) |

|---|---|---|

| Adjacent phenanthroline rings | Offset face-to-face | 3.553 (2) |

| Symmetry-related phenanthroline rings | π-π stacking | 3.47 |

Data sourced from rsc.orgresearchgate.net

For instance, in hydrated crystal structures of phenanthroline complexes, water molecules can form extensive hydrogen-bonding networks, linking different complex units together. mdpi.com These networks can create layers or three-dimensional frameworks, significantly influencing the material's properties. In a reported structure of a nickel(II)-phenanthroline complex, a complicated 3D hydrogen-bonding supramolecular assembly was observed, which simplified upon heating. mdpi.com

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended structures formed by the self-assembly of metal ions or clusters with organic ligands. researchgate.net The predictable coordination geometry of metal ions and the rigid nature of ligands like 1,10-phenanthroline and its derivatives make them ideal candidates for the construction of these materials. osti.gov

The use of functionalized phenanthroline ligands, such as this compound, can introduce specific functionalities and control the dimensionality and topology of the resulting CP or MOF. The tolyl group can act as a bulky substituent influencing the packing of the polymer chains or as a component that can be further functionalized.

While specific examples of CPs or MOFs constructed from this compound are not prevalent in the reviewed literature, the general principles are well-established with other phenanthroline derivatives. For example, robust and porous Fe-phenanthroline-based MOFs have been synthesized and utilized in catalysis. osti.govrsc.org In these structures, the phenanthroline unit is incorporated into a larger organic linker that then coordinates to the metal centers to form the extended framework. The introduction of methyl groups on the phenanthroline ligand in a terbium-based MOF was found to expand the interlayer distance and the unit cell volume, demonstrating the significant impact of substituents on the final structure. mdpi.com This highlights the potential of the 4-methylphenyl group to similarly influence the architecture and properties of CPs and MOFs.

The formation of these extended networks is a testament to the power of molecular self-assembly, where the specific information encoded in the shape and electronic properties of the this compound ligand directs the formation of highly ordered, functional materials.

Photophysical and Electronic Properties

Ligand-Centered Electronic Transitions and Spectroscopic Signatures

The electronic absorption spectrum of 1,10-phenanthroline (B135089) and its derivatives, including 4-(4-Methylphenyl)-1,10-phenanthroline, is characterized by intense bands in the ultraviolet (UV) region. soton.ac.uk These absorptions are primarily attributed to ligand-centered (LC) π → π* transitions within the aromatic system. researchgate.net The parent 1,10-phenanthroline molecule exhibits absorption peaks around 227 nm and 263 nm. researchgate.net The electronic spectra of imidazo[4,5-f]-1,10-phenanthroline derivatives, which share the core phenanthroline chromophore, show a composite of bands in the UV region with high molar absorption coefficients (ε > 3 × 10⁴ M⁻¹ cm⁻¹), indicative of these π → π* transitions. soton.ac.uk

Upon substitution, such as the introduction of an aryl group at the 4-position, the electronic absorption and luminescence properties can be tuned. acs.org For instance, 2,9-aryl-substituted 1,10-phenanthrolines exhibit relatively intense fluorescence. acs.org The emission properties are often dominated by the phenanthroline core, suggesting that the emissive excited state is primarily a ¹(π-π*) state. soton.ac.uk The fluorescence of many substituted phenanthrolines is typically observed in the violet-blue region of the electromagnetic spectrum. researchgate.netacs.org For example, several 2,9-diaryl-1,10-phenanthrolines show fluorescence maxima around 400 nm in dichloromethane. acs.org

Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), have been used to assign the excited states and rationalize the electronic transitions observed in substituted phenanthrolines. acs.org These theoretical calculations help to elucidate the nature of the transitions involved in the absorption and emission processes. The introduction of different substituents can alter the energy gap between π-π* and n-π* levels, which in turn influences the fluorescence efficiency. researchgate.net

Table 1: Spectroscopic Data for Selected Phenanthroline Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

|---|---|---|---|

| 1,10-Phenanthroline | 227, 263 | - | Water |

| 2,9-di(p-anisyl)-1,10-phenanthroline | ~330 | ~400 | Dichloromethane |

Note: Data for closely related compounds are presented to illustrate the general spectroscopic features of substituted phenanthrolines.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Characterizations

When this compound acts as a ligand in coordination complexes with transition metals, new electronic transitions can emerge, namely Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT). These charge-transfer (CT) transitions are often responsible for the intense colors and rich photophysical properties of these metal complexes.

MLCT transitions are common for complexes with metals in a low oxidation state and ligands possessing low-lying π* orbitals, which is characteristic of the 1,10-phenanthroline system. In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. These transitions are typically observed in the visible region of the spectrum and are characterized by large molar absorptivities. The properties of the MLCT state are sensitive to the nature of both the metal and the ligand. For example, in rhenium(I) complexes of imidazo[4,5-f]-1,10-phenanthroline derivatives, the ¹MLCT absorption band is observed, and the resulting ³MLCT state is responsible for the phosphorescence. soton.ac.uk

Conversely, LMCT transitions involve the transfer of an electron from a ligand-based orbital to a metal-centered d-orbital. This type of transition is favored when the metal is in a high oxidation state and the ligand has high-energy occupied orbitals.

The introduction of substituents on the phenanthroline ring can modulate the energy of the ligand's frontier orbitals (HOMO and LUMO). An electron-donating group, such as the methyl group on the phenyl ring in this compound, can raise the energy of the HOMO and LUMO, which in turn affects the energy of the MLCT and LMCT transitions. This allows for the fine-tuning of the photophysical properties of the resulting metal complexes. researchgate.net

Excited State Dynamics and Luminescence Mechanisms

The excited-state dynamics of this compound and its derivatives are complex and can involve several competing deactivation pathways for the excited state, including fluorescence, intersystem crossing (ISC) to a triplet state, and non-radiative decay. The free ligand typically exhibits fluorescence from the first excited singlet state (S₁), which is generally a ¹(π-π*) state. researchgate.net

In metal complexes, the excited-state dynamics are often dominated by the MLCT state. Following photoexcitation into the MLCT band, the complex is in the singlet MLCT (¹MLCT) state. In many transition metal complexes, particularly with heavier metals like ruthenium(II) and rhenium(I), efficient intersystem crossing occurs to the corresponding triplet MLCT (³MLCT) state. soton.ac.uk This triplet state is often emissive, giving rise to phosphorescence. The lifetime of this phosphorescence can be quite long, ranging from nanoseconds to microseconds, depending on the specific metal, ligand, and environmental conditions. soton.ac.uk

For example, rhenium(I) complexes of functionalized imidazo[4,5-f]-1,10-phenanthroline ligands are phosphorescent in solution at room temperature, with emission lifetimes in the range of 149–267 ns, consistent with a ³MLCT emitting state. soton.ac.uk The nature of the substituents on the phenanthroline ligand can moderately influence the properties of the ³MLCT excited state. researchgate.net

Influence of C-4 Methylphenyl Substituent on Electronic Coupling and Energy Transfer

The presence of the 4-methylphenyl substituent at the C-4 position of the 1,10-phenanthroline ring has a notable influence on the electronic properties of the molecule. This substituent can affect the electronic coupling within the molecule and can play a role in energy transfer processes, particularly in larger molecular assemblies or metal complexes.

The methylphenyl group is generally considered to be electron-donating through an inductive effect. This can increase the electron density on the phenanthroline core, which in turn can affect the energies of the frontier molecular orbitals. Theoretical studies on substituted phenanthrolines have shown that the nature and position of substituents are a convenient way to fine-tune the properties of the target compound. researchgate.net The introduction of functional groups into various positions of the 1,10-phenanthroline is a key strategy for modulating the electronic and photophysical behavior. researchgate.net

In the context of metal complexes, the electronic nature of the substituents on the phenanthroline ligand can influence the efficiency of energy transfer processes. For instance, in bichromophoric systems where the phenanthroline unit is linked to another photoactive moiety, the substituent can affect the electronic communication between the two parts of the molecule. This can alter the rates of intramolecular energy transfer.

Furthermore, the steric bulk of the methylphenyl group can influence the geometry of metal complexes, which can have a significant impact on their photophysical properties. Changes in the coordination geometry can affect the degree of overlap between metal and ligand orbitals, thereby influencing the nature and energy of MLCT states and subsequent energy transfer pathways.

Solvent Effects on Photophysical Behavior

The photophysical properties of this compound, like many organic chromophores, can be influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of absorption and emission spectral bands with a change in the polarity of the solvent.

In general, π → π* transitions experience a red shift (bathochromic shift) in polar solvents, as the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent molecules. Conversely, n → π* transitions typically show a blue shift (hypsochromic shift) with increasing solvent polarity due to the stabilization of the non-bonding electrons in the ground state by the polar solvent.

The emission spectra of substituted phenanthrolines can also exhibit solvatochromic shifts. If the excited state has a larger dipole moment than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state and a red shift in the emission. The magnitude of this shift can provide information about the change in dipole moment upon excitation.

While specific solvatochromism studies on this compound are not extensively documented in the reviewed literature, studies on other substituted phenanthrolines and related heterocyclic compounds demonstrate a sensitivity of their emission to solvent polarity. For example, the emission of some 3,8-disubstituted phenanthrolines with polyaromatic groups shows a sensitivity to the increase of solvent polarity, suggesting a more charge-transfer character in their emissive π-π* excited states. jcchems.com This indicates that the polarity of the solvent can play a significant role in modulating the photophysical behavior of substituted phenanthrolines.

Catalytic Applications of 4 4 Methylphenyl 1,10 Phenanthroline Complexes

Homogeneous Catalysis

Complexes derived from 4-(4-methylphenyl)-1,10-phenanthroline and its analogues are versatile catalysts in homogeneous media, where the ligand's structure can be precisely tuned to influence the catalytic outcome.

The 1,10-phenanthroline (B135089) framework is a cornerstone in the design of ligands for cross-coupling reactions. Substituents play a crucial role in modulating the electronic properties and stability of the catalytic species.

Suzuki-Miyaura Coupling: This reaction, forming carbon-carbon bonds between organoboranes and organic halides, is a fundamental tool in organic synthesis. libretexts.org While palladium is the most common metal catalyst, copper-based systems have also been developed, particularly for C-N bond formation. For instance, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has proven to be a highly effective ligand in the copper-catalyzed N-arylation of imidazoles with aryl halides. researchgate.netorganic-chemistry.org The electron-donating methoxy (B1213986) groups at the 4- and 7-positions enhance the efficacy of the copper catalyst, allowing for the coupling of various hindered and functionalized substrates in good to excellent yields under mild conditions. organic-chemistry.org This highlights how substitutions at the 4-position, such as the 4-methylphenyl group, can electronically tune the ligand for optimal catalytic performance.

| Imidazole | Aryl Halide | Yield (%) |

| Imidazole | 1-Iodo-4-cyanobenzene | 95 |

| Imidazole | 1-Iodo-4-nitrobenzene | 93 |

| 2-Phenylimidazole | 1-Iodobenzene | 94 |

| 4,5-Diphenylimidazole | 1-Bromo-4-tert-butylbenzene | 76 |

| Imidazole | 2-Iodobenzonitrile | 81 |

Table 1: Selected examples from the copper-catalyzed N-arylation of imidazoles using the 4,7-dimethoxy-1,10-phenanthroline ligand, demonstrating the system's tolerance for diverse functional groups. Data sourced from Altman & Buchwald (2006). organic-chemistry.org

Atom-Transfer Radical-Addition (ATRA): ATRA reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Copper(I) complexes featuring substituted phenanthroline ligands have emerged as efficient photoredox catalysts for these transformations. A study on 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes demonstrated fairly efficient activity in ATRA reactions, with a notable dependence on the excitation wavelength. rsc.org Theoretical calculations suggested that excitation into higher unoccupied molecular orbitals (LUMO+1 or LUMO+2) was necessary for catalysis to occur, while excitation into the LUMO resulted in no reaction. rsc.org This indicates a specific photoredox catalytic cycle is operative, where the substituted phenanthroline ligand mediates the crucial electron transfer steps. rsc.org

Late transition metal complexes, particularly those of nickel, are widely used for olefin oligomerization and polymerization. d-nb.inforsc.org The structure of the ligand, in this case, substituted 1,10-phenanthrolines, is paramount in controlling the catalyst's activity and the properties of the resulting products.

A comparative study of nickel(II) complexes with different phenanthroline-based ligands revealed significant substituent effects on ethylene (B1197577) oligomerization. scientifiq.ai When activated by methylaluminoxane (B55162) (MMAO), the unsubstituted [NiBr2(phen)] complex showed moderate activity, producing a broad range of linear alpha-olefins (C4–C20). scientifiq.ai Introducing steric hindrance near the metal center, as with 2,9-dimethyl-1,10-phenanthroline, drastically shifted the selectivity towards butenes (80–96%), effectively making the system a dimerization catalyst. scientifiq.ai Conversely, electronic modifications, such as adding carbonyl groups at the 5- and 6-positions, increased catalytic activity. scientifiq.ai These findings underscore the dual importance of steric and electronic tuning of the phenanthroline ligand, which would apply to 4-aryl substituted derivatives, to control chain growth and termination steps.

| Ligand | Activity (10³ mol C₂H₄·mol Ni⁻¹·h⁻¹) | Selectivity |

| 1,10-Phenanthroline | 66.2 | C₄-C₂₀ α-olefins (43%) |

| 5,6-Dione-1,10-phenanthroline | 81.4 | Not specified |

| 5,6-Dihydroxy-1,10-phenanthroline | 15.5 | Not specified |

| 2,9-Dimethyl-1,10-phenanthroline | 26.8–52.2 | Butenes (80–96%) |

Table 2: Comparison of catalytic performance of various substituted phenanthroline-nickel(II) complexes in ethylene oligomerization. The data illustrates the strong influence of substituents on both activity and product selectivity. scientifiq.ai

Further research into 2-imino-1,10-phenanthrolyl iron and cobalt complexes has also shown their high performance in ethylene oligomerization, reinforcing the versatility of the modified phenanthroline scaffold in this field. nih.gov

Phenanthroline complexes are effective mediators of redox reactions. The unsubstituted 1,10-phenanthroline ligand has been shown to act as a catalyst in the chromium(VI) oxidation of various organic substrates, including trans-cinnamic acids and cyclic ketones. researchgate.netjocpr.com In these systems, a Cr(VI)-phenanthroline complex is believed to be the active electrophile, with the catalytic effect arising from a favorable shift in the oxidant's redox potential. researchgate.netjocpr.com

Furthermore, transition metal complexes such as tris(1,10-phenanthroline)osmium(III) have been studied for the outer-sphere oxidation of phenols. nih.govresearchgate.net The mechanism is thought to involve a rapid proton-coupled electron transfer (PCET) preequilibrium to generate a phenoxyl radical, which is followed by a rate-limiting radical coupling step. nih.gov Phenanthroline ligands also play a role in actinide chemistry, where they have been shown to induce the reduction of Pu(VI) to Pu(V). acs.org

The rigid, planar structure of 1,10-phenanthroline makes it an excellent scaffold for designing chiral ligands for asymmetric catalysis. beilstein-journals.orgmdpi.com By introducing chiral substituents or creating atropisomeric structures, highly enantioselective catalysts can be developed.

Phenanthroline-based catalysts have been successfully applied to stereoselective furanosylations, a challenging transformation for accessing 1,2-cis glycosidic linkages. nih.gov In a study exploring various catalysts, nonsubstituted phenanthroline showed reduced reactivity and selectivity. A 4-phenyl-pyridine catalyst, which serves as a structural analogue for one half of a 4-aryl-phenanthroline ligand, was also evaluated and gave the desired product with moderate yield and selectivity. nih.gov This demonstrates that aryl substitution at the 4-position is a viable strategy for tuning catalyst performance in stereoselective reactions. The development of C–N axially chiral scaffolds has also been achieved using palladium catalysis enabled by chiral dinitrogen ligands, showcasing another advanced application of asymmetric catalysis. nih.gov

Heterogeneous and Supported Catalysis

Immobilizing homogeneous catalysts onto solid supports offers the benefits of easy separation and recyclability. The 1,10-phenanthroline moiety is well-suited for incorporation into heterogeneous catalytic systems due to its robust nature and strong metal-chelating ability.

One approach involves anchoring phenanthroline-palladium complexes onto magnetic nanoparticles. A Fe3O4@SiO2-Phen-Pd(0) nanocatalyst was synthesized and demonstrated outstanding activity in Suzuki-Miyaura reactions conducted in water. researchgate.net The catalyst was easily recovered using an external magnet and could be reused for multiple cycles with stable activity. researchgate.net

Another advanced strategy is the direct incorporation of the phenanthroline unit into the framework of porous materials. A 1,10-phenanthroline-based periodic mesoporous organosilica (Phen-PMO) was synthesized through the co-condensation of a silylated phenanthroline precursor. nih.gov This material served as a solid ligand to immobilize cobalt acetate, and the resulting heterogeneous catalyst showed good activity for the hydrosilylation of phenylacetylene. nih.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is key to designing more efficient catalysts. Studies on phenanthroline-based catalytic systems have provided valuable insights into the roles these ligands play.

In the photoredox ATRA reactions catalyzed by 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes, a combination of photophysical studies and DFT calculations led to a proposed catalytic cycle. rsc.org The results indicated that catalysis proceeds through an excited state mechanism, where photoexcitation to a higher-energy state (LUMO+1 or LUMO+2) is required to initiate the radical process, highlighting the ligand's direct involvement in the photoinduced electron transfer. rsc.org

Mechanistic studies of the oxidation of phenol (B47542) by [Os(phen)3]3+ point to a pathway involving a rapid preequilibrium step governed by proton-coupled electron transfer (PCET), followed by the rate-determining coupling of phenoxyl radicals. nih.gov In ethylene oligomerization, quantitative structure-activity relationship models based on machine learning have been used to correlate structural descriptors of 2-imino-1,10-phenanthrolyl complexes with their catalytic activities, providing predictive power for catalyst design. nih.gov These investigations show that the phenanthroline ligand is not a passive spectator but an active participant that influences nearly every step of the catalytic cycle, from substrate binding and activation to product release and catalyst regeneration.

Catalyst Stability and Ligand Design for Enhanced Activity in this compound Complexes

The stability of a metal complex and the design of its ligands are pivotal to its efficacy as a catalyst. For complexes incorporating this compound, these factors dictate the catalyst's lifespan, its activity, and its selectivity towards a specific chemical transformation. The design of such catalysts involves a nuanced interplay of electronic and steric effects, which can be fine-tuned by modifying the ligand structure.

The robust, planar, and rigid structure of the 1,10-phenanthroline backbone provides a strong foundation for forming stable metal complexes. nih.govresearchgate.netresearchgate.net This inherent stability is a crucial attribute for a catalyst, as it prevents decomposition under reaction conditions, thereby allowing for a longer operational lifetime. The stability of these complexes is influenced by the nature of the metal ion and the substituents on the phenanthroline ligand. ijfmr.com

The introduction of a 4-methylphenyl group at the 4-position of the 1,10-phenanthroline ring is a key design feature that can significantly modulate the catalyst's properties. This substituent can influence the catalyst's stability and activity through a combination of electronic and steric effects.

Electronic Effects of the 4-Methylphenyl Substituent

The methyl group on the phenyl ring is an electron-donating group. This electronic effect can increase the electron density on the phenanthroline ring system, which in turn enhances the ligand's ability to donate electron density to the coordinated metal center. This increased electron donation can strengthen the metal-ligand bond, leading to a more stable complex. researchgate.net

For catalytic applications, the electronic properties of the ligand can have a profound impact on the reactivity of the metal center. For instance, in oxidative addition reactions, a more electron-rich metal center can facilitate the reaction, leading to a higher catalytic turnover. Conversely, for reductive elimination steps, a less electron-rich metal center might be more favorable. Therefore, the electron-donating nature of the 4-methylphenyl group can be strategically employed to enhance the catalytic activity for specific reaction types.

Steric Influence of the 4-Methylphenyl Group

The 4-methylphenyl group also introduces steric bulk to the ligand framework. While not as sterically demanding as substituents at the 2 and 9 positions, the group at the 4-position can still influence the geometry of the resulting metal complex. researchgate.net This steric hindrance can play a role in both the stability of the catalyst and the selectivity of the reaction it catalyzes.

From a stability perspective, appropriate steric bulk can protect the metal center from unwanted side reactions or decomposition pathways. However, excessive steric hindrance can also destabilize the complex by forcing unfavorable bond angles or distances. In the context of this compound, the steric profile is generally considered to be beneficial for enhancing stability without being detrimental.

From a selectivity standpoint, the steric environment created by the ligands can direct the substrate to bind to the metal center in a specific orientation, leading to high regioselectivity or stereoselectivity in the catalytic transformation.

Ligand Design Principles for Enhanced Activity

The design of phenanthroline-based ligands for enhanced catalytic activity is a dynamic area of research. Key strategies involve the systematic modification of the phenanthroline backbone to achieve a desired balance of electronic and steric properties.

One common approach is the introduction of various substituents at different positions of the phenanthroline ring. As illustrated by the 4-methylphenyl group, both electron-donating and electron-withdrawing groups can be used to tune the electronic properties of the metal center. The choice of substituent will depend on the specific catalytic reaction and the nature of the rate-determining step.

Another important design consideration is the introduction of functional groups that can participate in the catalytic cycle. For example, a ligand could be designed with a pendant basic group that can act as an internal base, or a group that can stabilize a reaction intermediate through hydrogen bonding.

The following table summarizes the general effects of substituent placement on the properties of 1,10-phenanthroline ligands and their potential impact on catalysis, which can be extrapolated to the design of catalysts based on this compound.

| Substituent Position(s) | Primary Effect | Impact on Catalyst Properties |

| 2,9- | Strong Steric Hindrance | Can enforce specific coordination geometries (e.g., tetrahedral for Cu(I)), potentially increasing stability and influencing selectivity. May also hinder substrate binding. |

| 3,8- and 5,6- | Primarily Electronic | Can be used to fine-tune the electron density at the metal center to optimize catalytic activity for specific reactions. |

| 4,7- | Mixed Steric and Electronic | Offers a balance of steric and electronic influence, allowing for modulation of both stability and reactivity. The 4-(4-methylphenyl) group falls into this category. |

While specific experimental data on the catalytic stability and performance of this compound complexes are not extensively available in the reviewed literature, the established principles of ligand design for phenanthroline-based catalysts provide a strong framework for predicting their behavior. The combination of the electron-donating nature and the moderate steric bulk of the 4-methylphenyl substituent suggests that its complexes would be stable and potentially highly active catalysts for a range of organic transformations. Further research into the synthesis and catalytic applications of these specific complexes would be valuable to fully elucidate their potential.

Advanced Materials Science Applications

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Phenanthroline derivatives are widely recognized for their utility in OLEDs, where they can function as electron-transporting materials, hole-blocking materials, or as ligands in emissive metal complexes. The rigid, planar structure and electron-deficient nature of the phenanthroline core facilitate efficient electron injection and transport.

While direct studies on 4-(4-methylphenyl)-1,10-phenanthroline as an emitter or host material in OLEDs are not extensively documented in the reviewed literature, the broader family of phenanthroline derivatives has been investigated for these roles. For instance, other substituted phenanthrolines have been utilized as blue-light emitters. These materials are crucial for full-color displays and white lighting applications. The substitution on the phenanthroline core can be tuned to achieve desired emission colors and improve quantum efficiencies.

In the context of host materials, phenanthroline-based compounds are often employed to host phosphorescent emitters. A suitable host material should possess a high triplet energy to effectively confine the triplet excitons on the guest emitter, preventing energy loss. The electronic properties of this compound would need to be characterized to assess its suitability as a host material for specific phosphorescent dopants.

The performance of OLEDs is evaluated based on several key parameters, including external quantum efficiency (EQE), luminous efficiency, power efficiency, and Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color.

| Parameter | Value |

|---|---|

| Maximum Luminous Efficiency | 1.45 cd/A |

| Maximum Power Efficiency | 1.52 lm/W |

| Maximum External Quantum Efficiency (EQE) | 0.99% |

| CIE Coordinates (x, y) | (0.16, 0.14) |

| Operating Voltage | 8.0 V |

This data is for a related phenanthroline derivative and is presented for comparative purposes.

Photovoltaic Devices and Solar Energy Conversion Systems

Phenanthroline derivatives have also found applications in the realm of solar energy conversion, particularly in dye-sensitized solar cells (DSSCs) and as passivating agents in perovskite solar cells.

While there is no specific data on the use of this compound in DSSCs, a study on a ruthenium(II) complex containing a tetramethyl-substituted 1,10-phenanthroline (B135089) ligand provides insight into the potential performance. The key performance parameters for this DSSC are summarized below:

| Parameter | Value |

|---|---|

| Short-Circuit Current Density (JSC) | 11.9 mA cm⁻² |

| Open-Circuit Voltage (VOC) | 0.627 V |

| Fill Factor (ff) | 0.67 |

| Power Conversion Efficiency (η) | 5.0% |

This data is for a DSSC utilizing a ruthenium(II) complex with a tetramethyl-substituted 1,10-phenanthroline ligand and is presented for comparative purposes. researchgate.net

Furthermore, copper complexes with substituted phenanthroline ligands have been successfully employed as solid-state hole transporting materials in DSSCs, achieving high power conversion efficiencies.

In the context of perovskite solar cells, the parent compound 1,10-phenanthroline has been effectively used as a bifunctional passivating agent. ed.ac.uk It can heal defects at the surface and grain boundaries of the perovskite film, which are detrimental to the device's performance and stability. ed.ac.uk This passivation leads to a reduction in non-radiative recombination and an improvement in charge extraction.

Treatment of a methylammonium (B1206745) lead iodide (MAPbI₃) perovskite film with 1,10-phenanthroline has been shown to significantly improve the power conversion efficiency and stability of the resulting solar cell.

| Device Configuration | Power Conversion Efficiency (PCE) |

|---|---|

| Reference MAPbI₃ Device | 18.03% |

| 1,10-Phenanthroline Treated MAPbI₃ Device | 20.16% |

This data is for the parent compound 1,10-phenanthroline and illustrates the potential of the phenanthroline scaffold in perovskite solar cells. ed.ac.uk

While this demonstrates the potential of the phenanthroline core, the specific impact of the 4-(4-methylphenyl) substituent on the passivation efficacy in perovskite solar cells would require dedicated investigation.

Chemical Sensing and Optical Probes

The 1,10-phenanthroline framework is a common structural motif in the design of fluorescent and colorimetric sensors for the detection of various analytes, including metal ions and small molecules. The nitrogen atoms of the phenanthroline ring can act as a chelating unit for metal ions, and this binding event can lead to a detectable change in the photophysical properties of the molecule, such as an enhancement or quenching of its fluorescence.

Derivatization of the phenanthroline core allows for the tuning of selectivity and sensitivity towards specific analytes. While there is no specific literature detailing the use of this compound as a chemical sensor, related phenanthroline derivatives have been developed as fluorescent probes. For example, a phenanthroline-based fluorescent probe has been synthesized for the selective detection of D-3-hydroxybutyric acid (D-3-HB), a key biomarker for diabetic ketoacidosis. tsijournals.comhakon-art.com Another derivative has been reported as a fluorescent probe for the rapid and sensitive detection of silver(I) ions. nih.gov The introduction of the 4-methylphenyl group could potentially influence the binding affinity and selectivity of the phenanthroline core for certain analytes, making it a candidate for the development of new optical probes.

Ion Recognition and Detection

There is no specific data available in the scientific literature regarding the use of this compound for ion recognition and detection. The general mechanism for phenanthroline-based sensors involves the two nitrogen atoms of the phenanthroline core acting as a chelating site for metal ions. rsc.org This binding event typically perturbs the electronic structure of the molecule, leading to a detectable signal. The nature and position of substituents on the phenanthroline ring are known to influence the sensor's selectivity and sensitivity towards different ions. rsc.orgnih.gov However, no studies have been published that characterize which specific ions, if any, are recognized by this compound or the quantitative parameters of such interactions (e.g., binding constants, detection limits).

Fluorescence-Based Sensing Mechanisms

No research detailing the fluorescence-based sensing mechanisms of this compound could be located. For fluorescent sensors based on the phenanthroline scaffold, the molecule acts as a fluorophore where its emission properties are modulated by ion binding. rsc.org Common mechanisms include chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and internal charge transfer (ICT). nih.govnih.govresearchgate.net The choice of substituent can introduce new energy levels or steric effects that influence these photophysical processes upon ion chelation. Without experimental or computational studies on this compound, its fluorescence quantum yield, emission wavelengths, and response to various ions remain uncharacterized.

Nonlinear Optical (NLO) Materials

There is no available literature that investigates or reports on the nonlinear optical (NLO) properties of this compound. While phenanthroline-containing systems, particularly metal complexes or donor-π-acceptor chromophores, have been explored for NLO applications, the properties of this specific, uncomplexed ligand have not been documented. researchgate.netrsc.orgnih.gov

Second-Order NLO Properties and Chromophore Design

Specific data on the second-order NLO properties, such as the first hyperpolarizability (β) value, of this compound are not available. The design of second-order NLO chromophores typically requires a molecule with a significant change in dipole moment between the ground and excited states, often achieved through a donor-π-acceptor (D-π-A) architecture. uminho.pt The 1,10-phenanthroline unit can act as a π-conjugated system and an acceptor or part of a larger ligand in such designs. researchgate.net However, the specific contribution of the 4-(4-methylphenyl) substituent to creating the necessary electronic asymmetry for a significant second-order NLO response has not been theoretically or experimentally evaluated.

Electronic Structure and NLO Response Correlations

A correlation between the electronic structure and NLO response for this compound cannot be established, as no studies on its NLO properties have been published. Such a correlation would require detailed analysis of the molecule's frontier molecular orbitals (HOMO-LUMO), charge-transfer transitions, and transition dipole moments, typically through a combination of spectroscopic measurements and quantum chemical calculations. researchgate.net Although theoretical studies have been performed on other complex phenanthroline-based NLO systems, this specific molecule has not been the subject of such an investigation.

Future Research Directions and Challenges

Rational Design of Next-Generation Ligands for Tailored Properties

The rational design of next-generation ligands based on the 4-(4-methylphenyl)-1,10-phenanthroline scaffold is a key area for future research. The goal is to create molecules with precisely tailored electronic, steric, and photophysical properties for specific applications. By strategically modifying the parent structure, researchers can fine-tune the performance of the resulting metal complexes.

A primary challenge lies in establishing clear structure-property relationships. Future work will involve synthesizing a library of derivatives with systematic variations in substituent groups on both the phenanthroline and the appended phenyl ring. researchgate.net For instance, introducing electron-donating or electron-withdrawing groups can modulate the ligand's σ-donating and π-accepting capabilities, thereby influencing the catalytic activity and photophysical characteristics of its metal complexes. rsc.org

Computational modeling, particularly Density Functional Theory (DFT), will be instrumental in this endeavor. ajol.inforesearchgate.net Theoretical calculations can predict how structural modifications will affect molecular orbitals, redox potentials, and absorption/emission spectra, thus guiding synthetic efforts toward the most promising candidates and reducing trial-and-error experimentation. nih.gov The design of ligands with extended π-systems or specific functional groups for enhanced luminescence or selective ion binding is a particularly promising avenue. nih.gov

Key Research Objectives:

Synthesize and characterize novel derivatives of this compound with diverse electronic and steric properties.

Elucidate the impact of substituents on the coordination chemistry and photophysical behavior of these ligands and their metal complexes.

Utilize computational chemistry to predict ligand properties and guide the design of next-generation molecules with tailored functionalities. nih.gov

Development of Sustainable Synthetic Methodologies

A significant challenge in the broader application of this compound and its derivatives is the development of more sustainable and environmentally friendly synthetic methods. Traditional multi-step syntheses often rely on harsh reagents, toxic solvents, and energy-intensive conditions.

Future research will focus on aligning synthetic protocols with the principles of green chemistry. researchgate.netpageplace.de This includes the exploration of alternative energy sources like microwave irradiation and ultrasound, which can significantly reduce reaction times and energy consumption. nih.gov The use of greener solvents, such as water, ionic liquids, or even solvent-free reaction conditions, is another critical area of investigation. mdpi.com

Key Research Objectives:

Develop synthetic routes that minimize waste and the use of hazardous substances.

Investigate the application of microwave-assisted synthesis, sonochemistry, and other green techniques. researchgate.netnih.gov

Explore catalytic methods, including C-H activation, to streamline the synthesis of phenanthroline derivatives.

Prioritize the use of renewable starting materials and benign solvents.

Exploration of Novel Catalytic Transformations and Selectivities

While phenanthroline ligands are well-established in catalysis, there remains vast potential for discovering novel applications and achieving higher levels of selectivity with complexes of this compound. Future research will venture into new reaction domains and aim to control reaction outcomes with greater precision.

One promising direction is the development of catalysts for asymmetric synthesis, where the chirality of the target molecule is controlled. This could involve designing chiral derivatives of this compound to create stereoselective catalysts. The unique steric and electronic environment provided by the ligand can be harnessed to influence the enantioselectivity or diastereoselectivity of a wide range of organic transformations.

Furthermore, the photoredox properties of metal complexes containing this ligand warrant deeper exploration. rsc.org These complexes could serve as efficient photocatalysts for driving challenging chemical reactions with visible light, offering a more sustainable alternative to traditional thermal methods. researchgate.net Investigating their role in dual catalytic systems, where two different catalytic cycles operate in concert, could also unlock new synthetic possibilities. chim.it

Key Research Objectives:

Design and synthesize chiral analogues for applications in asymmetric catalysis.

Investigate the potential of metal complexes as photocatalysts for light-driven organic transformations. rsc.org

Explore the use of these ligands in tandem and multicomponent reactions to enhance synthetic efficiency.

Develop catalysts with enhanced stability and recyclability for industrial applications. nih.gov

Advancement in High-Performance Materials for Optoelectronics and Sensing

The unique photophysical properties of this compound and its metal complexes make them attractive candidates for advanced materials in optoelectronics and chemical sensing. Future research will focus on optimizing these properties and integrating the compounds into functional devices.

In the realm of optoelectronics, efforts will be directed toward developing highly luminescent and stable metal complexes for use in Organic Light-Emitting Diodes (OLEDs). The challenge is to achieve high quantum yields, tune emission colors, and ensure long operational lifetimes. The design of ligands that promote efficient energy transfer and prevent non-radiative decay pathways will be critical.